2-(3-methylbutyl)-6-(morpholine-4-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one
CAS No.: 1251698-81-3
Cat. No.: VC4644965
Molecular Formula: C15H22N4O4S
Molecular Weight: 354.43
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1251698-81-3 |
|---|---|
| Molecular Formula | C15H22N4O4S |
| Molecular Weight | 354.43 |
| IUPAC Name | 2-(3-methylbutyl)-6-morpholin-4-ylsulfonyl-[1,2,4]triazolo[4,3-a]pyridin-3-one |
| Standard InChI | InChI=1S/C15H22N4O4S/c1-12(2)5-6-19-15(20)18-11-13(3-4-14(18)16-19)24(21,22)17-7-9-23-10-8-17/h3-4,11-12H,5-10H2,1-2H3 |
| Standard InChI Key | NNAGESIHMMIFBB-UHFFFAOYSA-N |
| SMILES | CC(C)CCN1C(=O)N2C=C(C=CC2=N1)S(=O)(=O)N3CCOCC3 |
Introduction
The compound 2-(3-methylbutyl)-6-(morpholine-4-sulfonyl)-2H,3H- triazolo[4,3-a]pyridin-3-one is a synthetic organic molecule belonging to the class of triazolopyridines, which are known for their diverse biological activities. This specific compound incorporates a morpholine-4-sulfonyl group and a 3-methylbutyl chain, suggesting potential applications in medicinal chemistry due to its structural complexity and functional groups.
Synthesis
The synthesis of 2-(3-methylbutyl)-6-(morpholine-4-sulfonyl)-2H,3H- triazolo[4,3-a]pyridin-3-one likely involves multi-step reactions typical for triazolopyridine derivatives. This may include the formation of the triazolopyridine core followed by the introduction of the morpholine-4-sulfonyl and 3-methylbutyl groups. Specific synthesis details are not available in the provided sources, but similar compounds are often synthesized using methods involving hydrazine derivatives and subsequent sulfonamide formation .
Biological Activity
While specific biological activity data for this compound are not available, triazolopyridine derivatives have shown potential as antimalarial, antibacterial, and anti-inflammatory agents . The presence of a morpholine-4-sulfonyl group could enhance interactions with biological targets, potentially contributing to therapeutic effects.
Research Findings and Future Directions
Given the lack of specific research findings on 2-(3-methylbutyl)-6-(morpholine-4-sulfonyl)-2H,3H- triazolo[4,3-a]pyridin-3-one, future studies should focus on its synthesis optimization, biological evaluation, and potential applications in drug discovery. The compound's structural features suggest it could be a candidate for further investigation in various therapeutic areas.
Data Tables
Due to the limited availability of specific data on this compound, the following table provides a general overview of related triazolopyridine compounds:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume